

An In-Depth Technical Guide to a Representative EGFR Inhibitor: Gefitinib

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Compound of Interest

Compound Name: *Egfr-IN-27*
Cat. No.: *B15143854*

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Disclaimer: Initial searches for the specific compound "**Egfr-IN-27**" did not yield any definitive chemical structure or associated scientific data. Therefore, this guide focuses on Gefitinib (Iressa®), a well-characterized, first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, to serve as a comprehensive and representative example for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Gefitinib is a synthetic anilinoquinazoline derivative that acts as a potent and selective inhibitor of the EGFR tyrosine kinase. Its chemical and physical properties are crucial for its formulation, delivery, and interaction with its biological target.

Chemical Structure and Identifiers

Identifier	Value
IUPAC Name	N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
SMILES	<chem>COC1=CC2=C(C=C1OCCN1CCOCC1)N=CN=C2NC1=CC=C(F)C(Cl)=C1</chem>
InChI	InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)
CAS Number	184475-35-2

Physicochemical Properties

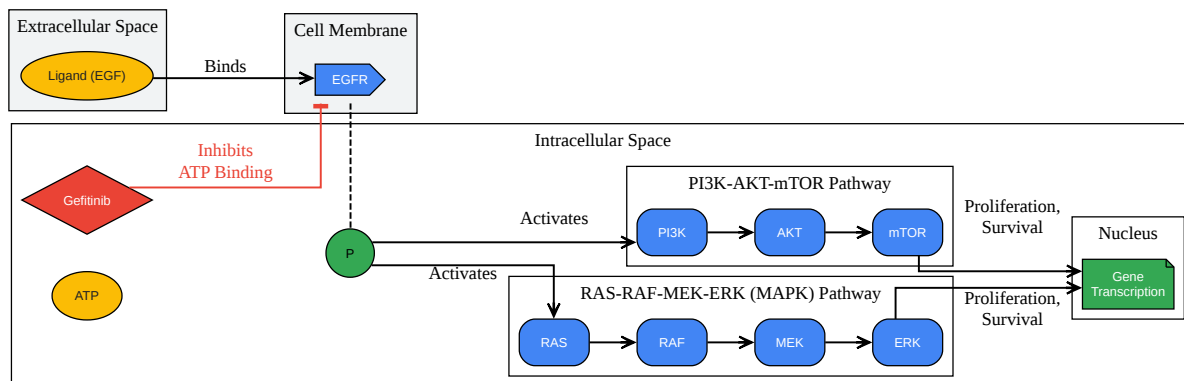
Property	Value
Molecular Formula	C22H24ClFN4O3
Molecular Weight	446.90 g/mol [1]
Appearance	White solid powder
Melting Point	Not specified in retrieved results
Boiling Point	Not specified in retrieved results
Solubility	Soluble in DMSO (up to 40 mg/ml) and Ethanol (up to 4 mg/ml). Sparingly soluble at pH < 4 and very poorly soluble in water.[1][2][3]
pKa	5.4 and 7.2[4]
LogP	3.2

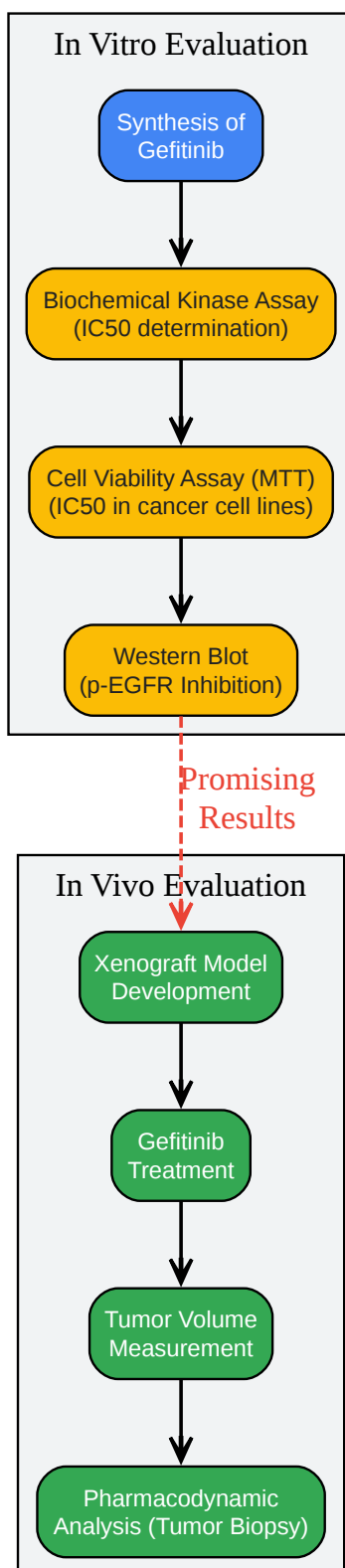
Mechanism of Action and Signaling Pathway

Gefitinib exerts its therapeutic effect by targeting the intracellular tyrosine kinase domain of EGFR. EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a pivotal

role in regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.

Gefitinib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the EGFR tyrosine kinase domain. This binding prevents the autophosphorylation of EGFR, which is a critical step in the activation of downstream signaling cascades. By blocking this initial step, Gefitinib effectively inhibits the pro-survival and proliferative signals mediated by the primary EGFR signaling pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.





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